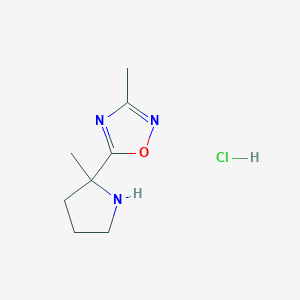
3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Vue d'ensemble
Description
3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride (3M5M2M1OCH) is a compound that has a wide range of applications in scientific research. It is a synthetic compound with a nitrogen-based heterocyclic ring structure, which makes it a versatile molecule for various laboratory experiments. The compound has been studied extensively in the past few years, and its potential applications have been explored in various fields of research.
Applications De Recherche Scientifique
Corrosion Inhibition
Oxadiazole derivatives, such as those studied by Kalia et al. (2020), have shown effectiveness in inhibiting corrosion of mild steel in hydrochloric acid solutions. These derivatives demonstrated high inhibition efficiency, with experimental and computational simulations corroborating their protective properties on metal surfaces (Kalia et al., 2020).
Structural Characterization for Drug Design
Meyer et al. (2003) characterized the structures of two oxadiazole derivatives used in synthesizing potential non-peptide angiotensin receptor antagonists. These derivatives are structurally analyzed to aid in drug design, especially for cardiovascular treatments (Meyer et al., 2003).
Anticancer and Antiangiogenic Effects
Chandrappa et al. (2010) explored the anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives, which included oxadiazol moieties. These compounds showed significant reduction in tumor volume and cell number, suggesting potential in anticancer therapy (Chandrappa et al., 2010).
Energetic Material Synthesis
Yu et al. (2017) studied the synthesis of energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan. These compounds exhibited moderate thermal stabilities and insensitivity towards impact and friction, indicating potential use in energetic material applications (Yu et al., 2017).
Antibacterial Activity
Tien et al. (2016) synthesized derivatives of 2-methylbenzimidazole containing 1,3,4-oxadiazole and tested their antimicrobial activity. This research contributes to the development of new antimicrobial agents (Tien et al., 2016).
Insecticidal Activity
Liu et al. (2017) designed and synthesized anthranilic diamide analogues containing 1,2,4-oxadiazole rings with demonstrated insecticidal activities. This research aids in developing novel pesticides (Liu et al., 2017).
Propriétés
IUPAC Name |
3-methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-10-7(12-11-6)8(2)4-3-5-9-8;/h9H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDGMJIGDZGZKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B1402547.png)





![N-{4-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-6-methylamino-pyrimidin-2-ylmethyl}-2-methoxy-N-methyl-acetamide hydrobromide](/img/structure/B1402558.png)
![[5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402560.png)